

# comparing Prisma APH with other apheresis systems for cell therapy

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Apheresis Systems for Cell Therapy Applications

## A Guide for Researchers and Drug Development Professionals

An important clarification regarding the requested comparison: Initial searches for "**Prisma APH**" did not yield information on an apheresis system for cell therapy. Instead, results consistently referred to a dental composite restorative material. This guide therefore focuses on a comparison of other leading apheresis and cell processing systems prominently featured in cell therapy research and clinical applications, for which substantial comparative data is available.

This guide provides a detailed comparison of key apheresis systems used for the collection of mononuclear cells (MNCs), a critical starting material for various cell therapies, including CART cell manufacturing. The comparison focuses on performance metrics, technical attributes, and available experimental data for systems such as the Spectra Optia™, CliniMACS Prodigy®, and others.

### **Performance Data Summary**

The following table summarizes key performance indicators for various apheresis systems based on published studies. These metrics are crucial for selecting the appropriate system for a specific cell therapy application.



| Parameter                                    | Spectra<br>Optia™                                                                                                         | COBE®<br>Spectra                                 | Amicus™                                                       | Fresenius<br>COM.TEC                            | CliniMACS<br>Prodigy®                              |
|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------|----------------------------------------------------|
| CD34+<br>Collection<br>Efficiency<br>(CE2)   | Higher than COBE® Spectra[1][2] [3][4]; comparable to Amicus™[5]                                                          | Lower than Spectra Optia™[1][2] [3][4]           | Comparable<br>to Spectra<br>Optia™<br>cMNC[5]                 | Lower than<br>Spectra<br>Optia™[4]              | N/A<br>(Integrated<br>processing<br>system)[6][7]  |
| Mononuclear Cell (MNC) Collection Efficiency | Superior to COBE® Spectra[1]                                                                                              | Gold standard for comparison[1 ]                 | Data not<br>available in<br>provided<br>results               | Data not<br>available in<br>provided<br>results | N/A<br>(Integrated<br>processing<br>system)[6][7]  |
| Product<br>Volume                            | Smaller and more consistent with CMNC protocol compared to MNC protocol[8]; Greater than COBE® Spectra in some studies[2] | Larger than<br>Spectra<br>Optia™<br>CMNC[8]      | Data not<br>available in<br>provided<br>results               | Larger than<br>Spectra<br>Optia™[4]             | N/A (Final product volume is process-dependent)[9] |
| Platelet<br>Loss/Contami<br>nation           | Greater platelet loss than Amicus™[5]; Trend of more contaminatin g platelets                                             | Lower platelet attrition than Spectra Optia™[10] | Significantly lower platelet loss than Spectra Optia™ cMNC[5] | Data not<br>available in<br>provided<br>results | N/A<br>(Integrated<br>processing<br>system)[6][7]  |



|                                              | than Spectra-<br>Auto[2]                                            |                                                                      |                                                 |                                                 |                                                                       |
|----------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------|-------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------|
| Red Blood<br>Cell (RBC)<br>Contaminatio<br>n | Less RBC contaminatio n than COBE® Spectra[10]                      | More contaminatin g RBCs than Spectra Optia™[2]                      | Data not<br>available in<br>provided<br>results | Data not<br>available in<br>provided<br>results | N/A<br>(Integrated<br>processing<br>system)[6][7]                     |
| Granulocyte<br>Contaminatio<br>n             | Lower than COBE® Spectra[1]                                         | Higher than<br>Spectra<br>Optia™[1]                                  | Data not<br>available in<br>provided<br>results | Data not<br>available in<br>provided<br>results | N/A<br>(Integrated<br>processing<br>system)[6][7]                     |
| Cell Viability                               | >99% for<br>granulocytes<br>(comparable<br>to COBE®<br>Spectra)[11] | >99% for<br>granulocytes<br>(comparable<br>to Spectra<br>Optia™)[11] | Data not<br>available in<br>provided<br>results | Data not<br>available in<br>provided<br>results | High viability<br>maintained<br>throughout<br>automated<br>process[9] |
| Automation<br>Level                          | High, with features like automatic interface management[1][10]      | Requires<br>more manual<br>control[10]                               | Data not<br>available in<br>provided<br>results | Data not<br>available in<br>provided<br>results | Fully automated, integrated system for cell processing[6] [12]        |

### **Experimental Methodologies**

Detailed experimental protocols are essential for reproducing and comparing results across different apheresis systems. Below are summaries of methodologies cited in the comparative studies.

## Comparison of Spectra Optia<sup>™</sup> and COBE® Spectra for MNC Collection

A prospective, randomized, crossover study was conducted with 22 healthy donors to compare the mononuclear cell (MNC) collection efficiency of the Spectra Optia™ and COBE® Spectra



#### systems.[1]

- Subjects: 22 healthy donors.
- Mobilization: Donors received granulocyte colony-stimulating factor (G-CSF) at 10 mg/kg/day for 5 days.[1]
- Apheresis Procedure: Each donor underwent two MNC collections, one with each system, with a 2-week washout period in between. The collections were performed on days 5 and 6 after the start of G-CSF mobilization. All procedures processed 1.5 times the total blood volume.[1]
- Primary Endpoint: CD34+ cell collection efficiency (CE1 and CE2) and yield.[1]
- Data Analysis: Comparison of collection efficiencies, cell yields, product volumes, and contaminant levels between the two systems.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Newer apheresis system appears superior to standard | MDedge [mdedge.com]
- 2. Prospective randomized and crossover comparison of two apheresis machines for peripheral blood stem cell collection: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Fresenius Com. Tec Cell and Spectra Optia Cell Separators for Autologous and Allogeneic Stem Cell Collections: Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of spectra optia and amicus cell separators for autologous peripheral blood stem cell collection PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Scaling up and scaling out: Advances and challenges in manufacturing engineered T cell therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2017 BMT Tandem Meetings [bmt.confex.com]
- 9. Development of an automated manufacturing process for large-scale production of autologous T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two apheresis systems during hematopoietic progenitor stem cell collections at a tertiary medical center PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectra Optia granulocyte apheresis collections result in higher collection efficiency of viable, functional neutrophils in a randomized, crossover, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GMP cell therapy manufacturing | CliniMACS Prodigy® | Miltenyi Bioindustry [miltenyibioindustry.com]
- To cite this document: BenchChem. [comparing Prisma APH with other apheresis systems for cell therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178968#comparing-prisma-aph-with-other-apheresis-systems-for-cell-therapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com